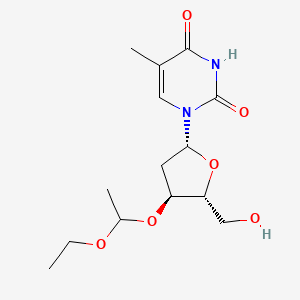
3'-O-(1-Ethoxyethyl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-(1-Ethoxyethyl)thymidine: is a modified nucleoside derivative of thymidine, which is a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The modification at the 3’-position with an ethoxyethyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(1-Ethoxyethyl)thymidine typically involves the protection of the hydroxyl groups of thymidine, followed by the selective introduction of the ethoxyethyl group at the 3’-position. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Ethoxyethyl Group: The protected thymidine is then reacted with ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxyethyl group at the 3’-position.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 3’-O-(1-Ethoxyethyl)thymidine.
Industrial Production Methods: Industrial production of 3’-O-(1-Ethoxyethyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-O-(1-Ethoxyethyl)thymidine can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxyethyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted thymidine.
Substitution: Formation of various nucleoside derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’-O-(1-Ethoxyethyl)thymidine is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs. It is also employed in the study of nucleoside modifications and their effects on DNA stability and function.
Biology: In cell biology, 3’-O-(1-Ethoxyethyl)thymidine is used to synchronize cells in the S phase of the cell cycle. It is also utilized in the study of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analogs that can inhibit viral replication.
Industry: 3’-O-(1-Ethoxyethyl)thymidine is used in the production of modified nucleosides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and molecular biology tools.
Mechanism of Action
The mechanism of action of 3’-O-(1-Ethoxyethyl)thymidine involves its incorporation into DNA during replication. The ethoxyethyl modification can affect the interaction of the nucleoside with DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to altered DNA stability and function, making it useful in various research and therapeutic applications.
Comparison with Similar Compounds
2’-Deoxy-5-methyluridine: A thymidine analog with a methyl group at the 5-position.
3’-O-(2-Methoxyethyl)thymidine: A similar compound with a methoxyethyl group at the 3’-position.
3’-O-(1-Methoxyethyl)thymidine: Another analog with a methoxyethyl group at the 3’-position.
Uniqueness: 3’-O-(1-Ethoxyethyl)thymidine is unique due to the presence of the ethoxyethyl group at the 3’-position, which provides distinct chemical and biological properties. This modification enhances its stability and makes it a valuable tool in nucleic acid research and therapeutic development.
Properties
CAS No. |
60134-98-7 |
|---|---|
Molecular Formula |
C14H22N2O6 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O6/c1-4-20-9(3)21-10-5-12(22-11(10)7-17)16-6-8(2)13(18)15-14(16)19/h6,9-12,17H,4-5,7H2,1-3H3,(H,15,18,19)/t9?,10-,11+,12+/m0/s1 |
InChI Key |
YIACVQYMUNRFIY-FGHRXAJISA-N |
Isomeric SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCOC(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


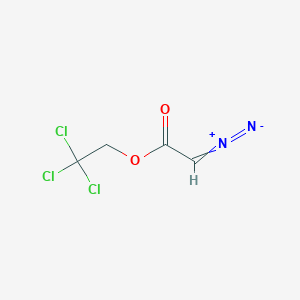
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
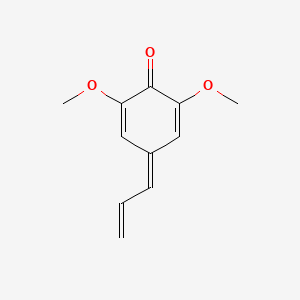
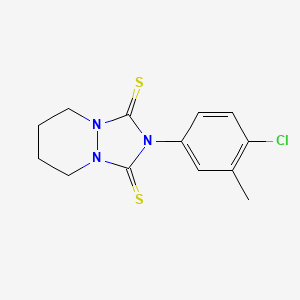
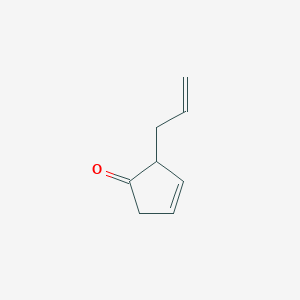
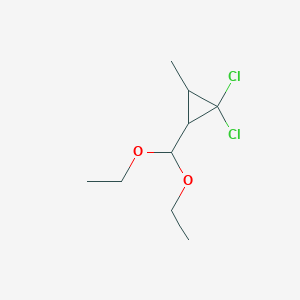
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
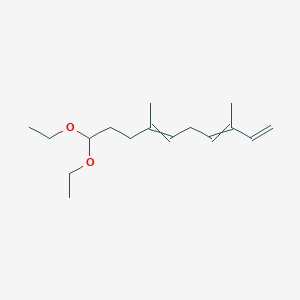
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
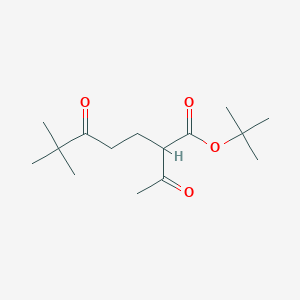
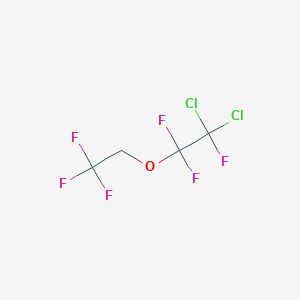
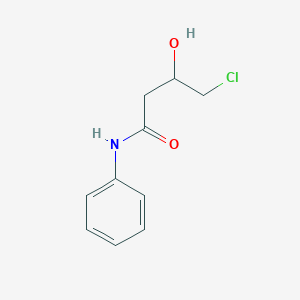

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
